Ethyl 1-cyanocyclopentanecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

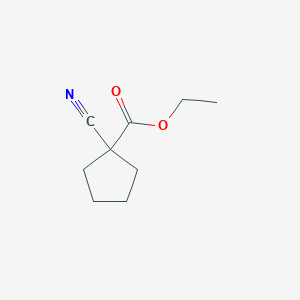

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1-cyanocyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-2-12-8(11)9(7-10)5-3-4-6-9/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPWIERPHIAKPOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90576921 | |

| Record name | Ethyl 1-cyanocyclopentane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90576921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28247-14-5 | |

| Record name | Ethyl 1-cyanocyclopentane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90576921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 1-cyanocyclopentanecarboxylate: A Key Building Block in Modern Drug Discovery

For Immediate Release

Shanghai, China – January 6, 2026 – As the landscape of medicinal chemistry evolves towards more complex and targeted therapeutic agents, the strategic use of specialized building blocks has become paramount. This guide provides a comprehensive technical overview of Ethyl 1-cyanocyclopentanecarboxylate, a versatile scaffold increasingly recognized for its role in the synthesis of novel therapeutics, particularly in the burgeoning field of targeted protein degradation.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound, identified by the CAS number 28247-14-5 , is a cyclic α-cyanoester that has garnered significant attention from researchers and drug development professionals.[1] Its rigid cyclopentane core, coupled with the dual reactivity of the nitrile and ester functionalities, makes it an attractive starting material for creating intricate molecular architectures. This compound serves as a crucial intermediate in the synthesis of a variety of complex molecules, including but not limited to, building blocks for Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality that hijacks the cell's natural protein disposal machinery to eliminate disease-causing proteins.[2] The unique stereochemistry and conformational rigidity of the cyclopentane ring can be exploited to optimize the spatial orientation of linked moieties, a critical factor in the efficacy of bifunctional molecules like PROTACs.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 28247-14-5 | [1] |

| Molecular Formula | C₉H₁₃NO₂ | [1] |

| Molecular Weight | 167.2 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 118 °C at 18 Torr | [3] |

| Density | 1.06 ± 0.1 g/cm³ (Predicted) | [3] |

| Storage | Room temperature | [1] |

While specific, publicly available NMR and IR spectra for this compound are not readily found in generalized databases, the expected spectral features can be predicted based on its structure. The IR spectrum would exhibit strong characteristic peaks for the nitrile (C≡N) stretch around 2240 cm⁻¹ and the ester carbonyl (C=O) stretch around 1735 cm⁻¹. The ¹H NMR spectrum would show signals corresponding to the ethyl group (a quartet and a triplet) and the diastereotopic protons of the cyclopentane ring. The ¹³C NMR would display distinct resonances for the nitrile carbon, the ester carbonyl carbon, the quaternary carbon, and the carbons of the ethyl and cyclopentane moieties.

Synthesis and Mechanistic Insights: The Thorpe-Ziegler Cyclization

The primary synthetic route to this compound involves an intramolecular cyclization reaction known as the Thorpe-Ziegler reaction.[1] This reaction is a powerful method for the formation of five- and six-membered rings and is conceptually related to the Dieckmann condensation. The synthesis typically starts with the alkylation of ethyl cyanoacetate with a suitable bifunctional electrophile, in this case, 1,4-dibromobutane, to generate a linear precursor.

Reaction Pathway

The overall synthetic strategy can be visualized as a two-step process:

Caption: Synthetic pathway to this compound.

Mechanistic Details of the Thorpe-Ziegler Cyclization

The key step, the Thorpe-Ziegler cyclization, is a base-catalyzed intramolecular condensation of a dinitrile or a cyano-ester. The mechanism proceeds as follows:

-

Deprotonation: A strong base, such as sodium hydride or sodium ethoxide, abstracts an acidic α-proton from one of the carbon atoms adjacent to a nitrile group in the linear precursor. This generates a resonance-stabilized carbanion.

-

Intramolecular Nucleophilic Attack: The newly formed carbanion acts as a nucleophile and attacks the electrophilic carbon of the other nitrile group within the same molecule. This results in the formation of a five-membered ring and a cyclic imine anion.

-

Tautomerization and Protonation: The intermediate imine anion undergoes tautomerization to a more stable enamine anion. Subsequent protonation during aqueous workup yields the final product, this compound.

Caption: Mechanism of the Thorpe-Ziegler cyclization.

Experimental Protocol

Step 1: Synthesis of the Linear Precursor (Ethyl 2,6-dicyanoheptanedioate)

-

To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol) under an inert atmosphere, add ethyl cyanoacetate dropwise at 0 °C.

-

After stirring for 30 minutes, add 1,4-dibromobutane dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the mixture, pour it into water, and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude linear precursor.

Step 2: Thorpe-Ziegler Cyclization

-

Dissolve the crude linear precursor in a dry, aprotic solvent such as toluene or THF under an inert atmosphere.

-

Add a strong base, such as sodium hydride, portion-wise at room temperature.

-

Heat the reaction mixture to reflux for several hours until the cyclization is complete (monitored by TLC).

-

Cool the reaction mixture to 0 °C and cautiously quench with a proton source (e.g., acetic acid or a saturated aqueous solution of ammonium chloride).

-

Add water and separate the organic layer. Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield this compound.

Applications in Drug Discovery and Development

The utility of this compound as a building block in drug discovery is expanding, with its most prominent application being in the synthesis of PROTACs. The cyclopentane scaffold can serve as a rigid linker component, connecting the target protein-binding ligand to the E3 ligase-recruiting moiety. The nitrile and ester groups provide convenient handles for further chemical modification and attachment of other molecular fragments.

While specific drug candidates containing this exact moiety are often proprietary, a review of recent patents in the field of targeted protein degradation reveals the use of similar cyclic and cyano-containing linkers, highlighting the importance of such structures in the design of effective PROTACs.[2] The conformational constraint imposed by the cyclopentane ring can help to pre-organize the PROTAC molecule into a bioactive conformation, thereby enhancing its ternary complex formation and subsequent target protein degradation.

Safety and Handling

This compound is classified as an irritant.[3] Standard laboratory safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Keep away from heat, sparks, open flames, and hot surfaces.

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.

-

First Aid:

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.

-

Skin Contact: Wash off immediately with soap and plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Ingestion: Call a POISON CENTER or doctor/physician if you feel unwell.

-

For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its synthesis via the Thorpe-Ziegler cyclization provides a reliable route to this important scaffold. The unique combination of a rigid alicyclic core and reactive functional groups makes it an ideal starting material for the construction of complex and biologically active molecules, particularly in the exciting and rapidly advancing field of targeted protein degradation. As the demand for more sophisticated and effective therapeutics continues to grow, the importance of key intermediates like this compound is set to increase.

References

-

CP Lab Safety. Ethyl 1-cyanocyclopentane-1-carboxylate, min 95%, 1 gram. [Link]

-

Wikipedia. Thorpe reaction. [Link]

-

PubMed. Proteolysis targeting chimeras (PROTACs) in oncology: a review of patents and regulatory considerations. [Link]

Sources

An In-Depth Technical Guide to Ethyl 1-Cyanocyclopentanecarboxylate: Molecular Structure, Bonding, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-cyanocyclopentanecarboxylate, a bifunctional molecule incorporating both a nitrile and an ester group on a quaternary carbon center, represents a valuable scaffold in synthetic organic chemistry. Its unique electronic and steric properties make it a versatile building block for the synthesis of complex cyclic systems and pharmacologically active agents. This guide provides a comprehensive analysis of its molecular structure, the nuances of its chemical bonding, and a detailed examination of its synthesis and characterization. By integrating theoretical principles with practical experimental protocols, this document serves as an essential resource for researchers leveraging this compound in drug discovery and development.

Introduction: The Significance of a Quaternary Cyano-Ester

This compound (CAS No. 28247-14-5) is a colorless to light yellow liquid with the molecular formula C₉H₁₃NO₂ and a molecular weight of 167.21 g/mol . The core of its chemical utility lies in the geminal arrangement of an electron-withdrawing cyano group (-C≡N) and an ethyl ester group (-COOEt) on a single carbon atom of a cyclopentane ring. This arrangement creates a sterically hindered, electrophilic quaternary carbon, and significantly influences the acidity of adjacent protons, thereby dictating its reactivity. Understanding the interplay between these functional groups is paramount for its strategic application in the synthesis of novel chemical entities.

Molecular Structure and Bonding Analysis

The molecular architecture of this compound is defined by the five-membered carbocyclic ring and the orientation of its functional groups.

Cyclopentane Ring Conformation

The cyclopentane ring is not planar. It adopts a puckered conformation to relieve torsional strain, rapidly interconverting between "envelope" and "twist" forms at room temperature. The substituents on the quaternary C1 carbon influence the conformational equilibrium. The bulky ethyl ester and linear cyano group will preferentially occupy positions that minimize steric interactions with the rest of the ring.

Bonding and Electronic Effects

The bonding within this compound is a confluence of sigma (σ) and pi (π) systems, which dictates its electronic landscape.

-

Hybridization:

-

The quaternary C1 carbon is sp³ hybridized, forming four single bonds.

-

The carbons of the cyclopentane ring (C2, C3, C4, C5) are also sp³ hybridized.

-

The carbon of the cyano group is sp hybridized, forming a triple bond with the nitrogen atom.

-

The carbonyl carbon of the ester group is sp² hybridized.

-

-

Inductive and Resonance Effects:

-

Cyano Group: The nitrile group is strongly electron-withdrawing due to the high electronegativity of nitrogen and the nature of the triple bond. It exerts a powerful negative inductive effect (-I) and a weak negative resonance effect (-M).

-

Ester Group: The ester group is also electron-withdrawing through a combination of inductive and resonance effects. The carbonyl oxygen pulls electron density from the adjacent carbon, while the ether oxygen can donate electron density through resonance.

-

The cumulative electron-withdrawing nature of both groups polarizes the C1-Cα bonds and influences the molecule's overall reactivity, making the carbonyl carbon susceptible to nucleophilic attack and the α-hydrogens (on C2 and C5) more acidic than in unsubstituted cyclopentane.

Synthesis and Mechanistic Considerations

The most direct and established method for the synthesis of this compound is through the nucleophilic substitution reaction of ethyl cyanoacetate with a suitable five-carbon dielectrophile.

Recommended Synthetic Protocol: Alkylation of Ethyl Cyanoacetate

This procedure is analogous to the well-established synthesis of related cyanocycloalkane carboxylates.[1][2] The reaction proceeds via a double alkylation of the active methylene group of ethyl cyanoacetate with 1,4-dibromobutane in the presence of a base.

Reaction: NC-CH₂(COOEt) + Br-(CH₂)₄-Br + 2 NaOEt → C₅H₈(CN)(COOEt) + 2 NaBr + 2 EtOH

Step-by-Step Methodology:

-

Preparation of the Reaction Apparatus: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer. The apparatus must be dried to prevent moisture from interfering with the reaction.

-

Base Preparation: Sodium ethoxide (NaOEt) is prepared in situ or a commercial solution is used. Sodium metal is cautiously dissolved in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Initiation: Ethyl cyanoacetate is added to the sodium ethoxide solution, leading to the formation of the nucleophilic enolate.

-

Addition of Dihaloalkane: 1,4-Dibromobutane is added dropwise to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

-

Reaction Completion: After the addition is complete, the mixture is heated to reflux to drive the intramolecular cyclization to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by vacuum distillation.

Causality Behind Experimental Choices:

-

Base: Sodium ethoxide is used as the base because its conjugate acid (ethanol) is the solvent, preventing transesterification side reactions. A strong base is necessary to deprotonate the α-carbon of ethyl cyanoacetate, which has a pKa of about 11.

-

Solvent: Absolute ethanol is the solvent of choice as it readily dissolves the reactants and the sodium ethoxide base.

-

1,4-Dibromobutane: This reagent provides the four-carbon chain necessary to form the five-membered cyclopentane ring upon reaction with the carbon of the cyanoacetate.

-

Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for both the intermolecular and the subsequent intramolecular alkylation steps, ensuring a reasonable reaction rate.

Spectroscopic Characterization and Structural Validation

Due to the absence of publicly available experimental spectra for this compound, this section provides predicted data based on the analysis of its functional groups and comparison with analogous structures. This serves as a guide for researchers to verify the identity and purity of their synthesized compound.

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying the key functional groups present in the molecule.

| Predicted Absorption (cm⁻¹) | Functional Group | Vibration Mode |

| ~2960-2850 | C-H (Alkyl) | Stretching |

| ~2250 | C≡N (Nitrile) | Stretching |

| ~1735 | C=O (Ester) | Stretching |

| ~1240 | C-O (Ester) | Stretching |

-

Nitrile Stretch (C≡N): A sharp, medium-intensity peak is expected around 2250 cm⁻¹. The position of this peak is characteristic of a nitrile group and its intensity can vary.

-

Carbonyl Stretch (C=O): A strong, sharp absorption band around 1735 cm⁻¹ is indicative of the saturated ester carbonyl group.

-

C-O Stretch: The C-O single bond stretch of the ester will also be present as a strong peak in the 1300-1000 cm⁻¹ region.

-

C-H Stretch: Absorptions corresponding to the sp³ C-H bonds of the cyclopentane ring and the ethyl group will appear in the region of 2960-2850 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

The proton NMR spectrum will show distinct signals for the ethyl group and the cyclopentane ring protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.2 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~2.2 - 1.8 | Multiplet | 8H | Cyclopentane protons |

| ~1.3 | Triplet | 3H | -O-CH₂-CH₃ |

-

The methylene protons (-O-CH₂ -CH₃) of the ethyl group are expected to appear as a quartet around 4.2 ppm due to coupling with the methyl protons.

-

The methyl protons (-O-CH₂-CH₃ ) of the ethyl group will likely be a triplet around 1.3 ppm.

-

The eight protons on the cyclopentane ring will be in different chemical environments and will likely appear as a complex multiplet in the range of 1.8-2.2 ppm.

The carbon NMR spectrum will provide a signal for each unique carbon atom in the molecule.

| Predicted Chemical Shift (δ, ppm) | Carbon Atom |

| ~170 | Ester C =O |

| ~118 | C ≡N |

| ~62 | -O-CH₂ -CH₃ |

| ~50 | Quaternary C 1 |

| ~35 | Cyclopentane C H₂ |

| ~25 | Cyclopentane C H₂ |

| ~14 | -O-CH₂-CH₃ |

-

The carbonyl carbon of the ester is expected at the downfield end of the spectrum, around 170 ppm.

-

The nitrile carbon will likely appear around 118 ppm.

-

The quaternary carbon (C1) will be a weak signal around 50 ppm.

-

The methylene carbons of the cyclopentane ring will appear in the aliphatic region, with distinct signals due to their different electronic environments.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The molecular ion peak would be expected at m/z = 167.

-

Fragmentation Pattern: Common fragmentation pathways would involve the loss of the ethoxy group (-OC₂H₅, m/z = 45), the ethyl group (-C₂H₅, m/z = 29), or the entire ester group. The cyclopentane ring can also undergo fragmentation.

Reactivity and Applications in Drug Development

The dual functionality of this compound makes it a valuable intermediate in organic synthesis.

-

Hydrolysis and Decarboxylation: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be decarboxylated to yield cyanocyclopentane.

-

Reduction of the Nitrile: The cyano group can be reduced to a primary amine, providing a route to 1-(aminomethyl)cyclopentane-1-carboxylic acid derivatives, which are analogs of bioactive molecules.

-

Reactions of the α-Cyano Ester Moiety: The presence of two electron-withdrawing groups activates the molecule for a variety of reactions, including Michael additions and as a precursor for the synthesis of heterocyclic compounds.

In the context of drug development, this molecule can serve as a starting material for the synthesis of spirocyclic compounds and other complex architectures that are of interest in medicinal chemistry. The cyclopentane ring provides a rigid scaffold that can be functionalized to interact with biological targets.

Visualization of Key Structures and Workflows

Molecular Structure

Caption: 2D representation of this compound.

Synthetic Workflow

Caption: General workflow for the synthesis of the title compound.

Conclusion

This compound is a molecule with significant potential in synthetic chemistry. Its well-defined structure, characterized by the presence of two key functional groups on a cyclopentane scaffold, offers a multitude of possibilities for further chemical transformations. This guide has provided a detailed overview of its molecular structure, bonding, a reliable synthetic protocol, and a predictive analysis of its spectroscopic characteristics. For researchers in drug development and related fields, a thorough understanding of these fundamental properties is the first step toward unlocking the full synthetic potential of this versatile building block.

References

-

CP Lab Safety. (n.d.). Ethyl 1-cyanocyclopentane-1-carboxylate, min 95%, 1 gram. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 1-cyanocyclopropanecarboxylate. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

NIST. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR (500 MHz) spectrum of ethyl 2-benzoyl-1-cyano-3-(4methylphenyl)-cyclopropane carboxylate. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

eCampusOntario Pressbooks. (n.d.). ¹³C NMR Spectroscopy. Retrieved from [Link]

-

YouTube. (2023). Fragmentation in Mass Spectrometry. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

International Journal of Bio-Pharma Research. (2019). gas chromatography-mass spectrometry analysis of bioactive. Retrieved from [Link]

-

CP Lab Safety. (n.d.). Ethyl 1-cyanocyclopentane-1-carboxylate, min 95%, 1 gram. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

-

NIST. (n.d.). 1-Ethylcyclopentene. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

LibreTexts Chemistry. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Drug Testing and Analysis. (2015). Identification of polymorphism in ethylone hydrochloride: Synthesis and characterization. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Retrieved from [Link]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

-

Journal of Basic and Clinical Pharmacy. (2015). The GC MS Analysis Of Ethyl Acetate Extract Of One Herbal Plant, 'Canthiumparviflorum'. Retrieved from [Link]

-

ResearchGate. (n.d.). EI/MS/MS spectra of N-monosubstituted cyanoacetamides. Retrieved from [Link]

-

YouTube. (2016). Mass Spectral Fragmentation Pathways. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates for in vitro Anticancer Activity. Retrieved from [Link]

-

CABI Digital Library. (n.d.). 'The Gc Ms Analysis Of Ethyl Acetate Extract Of One Herbal Plant, 'Crotalaria Pallida'. Retrieved from [Link]

-

Journal of Medicinal and Chemical Sciences. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Retrieved from [Link]

-

MDPI. (n.d.). N-[(1R)-1-(4-Chlorophenyl)ethyl]-Cyanamide. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 1-cyanocyclopentanecarboxylate

Abstract: This technical guide provides a comprehensive examination of Ethyl 1-cyanocyclopentanecarboxylate (CAS No. 28247-14-5), a valuable building block for drug development and organic synthesis. Recognizing the scarcity of publicly available experimental data for this specific compound, this document synthesizes known properties with expert analysis derived from closely related, well-characterized chemical analogs. It offers researchers and scientists a foundational understanding of its physicochemical characteristics, a robust theoretical framework for its synthesis and spectral analysis, and detailed safety protocols. This guide is structured to empower professionals in its practical application by explaining the causality behind experimental design and characterization, thereby ensuring a trustworthy and authoritative resource.

Introduction and Strategic Overview

This compound is a bifunctional organic molecule featuring a quaternary carbon center substituted with a nitrile, an ethyl ester, and incorporation into a cyclopentane ring. This unique structural arrangement makes it a compelling intermediate for constructing complex molecular architectures, particularly in medicinal chemistry where the cyclopentane scaffold is prevalent and the nitrile and ester groups offer versatile handles for further chemical modification.

While commercially available, a comprehensive, publicly accessible dataset detailing the physical and spectral properties of this compound is notably sparse. This guide addresses this information gap by presenting verified data where available and employing a comparative analysis with its lower homologous counterparts, Ethyl 1-cyanocyclopropanecarboxylate and Ethyl 1-cyanocyclobutanecarboxylate. This approach provides a predictive and practical framework for researchers, grounding expectations in established chemical principles and the known behavior of analogous structures.

Physicochemical Properties

The fundamental physical properties of a compound are critical for its handling, purification, and use in reactions. The known properties for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 28247-14-5 | [1] |

| Molecular Formula | C₉H₁₃NO₂ | |

| Molecular Weight | 167.21 g/mol | |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 118 °C at 18 Torr | [2] |

| Density (Predicted) | 1.06 ± 0.1 g/cm³ | [2] |

| Storage Temperature | 2-8°C | [2] |

Expert Insights: The reported boiling point of 118 °C at reduced pressure (18 Torr) is indicative of a compound with moderate volatility, suitable for purification by vacuum distillation. The predicted density is slightly higher than water, which is typical for compact, functionalized organic molecules. The recommended storage at refrigerated temperatures suggests a potential for slow degradation or reaction at ambient temperature over extended periods.

Solubility Profile (Theoretical)

While exhaustive experimental solubility data is not available, the molecular structure provides strong indicators for its expected behavior. The principle of "similia similibus solvuntur" (like dissolves like) is the guiding principle.

-

Polar Moieties: The presence of the polar ester (-COOEt) and nitrile (-C≡N) functional groups imparts a degree of polarity to the molecule.

-

Nonpolar Scaffold: The cyclopentane ring is a nonpolar, lipophilic hydrocarbon scaffold.

Synthesis and Mechanistic Considerations

The core reaction involves the deprotonation of the acidic α-carbon of ethyl cyanoacetate by a base to form a stabilized carbanion, which then acts as a nucleophile in a double alkylation reaction with a suitable dihaloalkane.

Proposed Synthetic Workflow

The logical and field-proven approach to synthesizing this compound is the reaction of ethyl cyanoacetate with 1,4-dibromobutane.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from Analogous Syntheses)

This protocol is adapted from established procedures for similar cycloalkane structures and represents a validated starting point for laboratory synthesis.[6]

-

Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add dry N,N-Dimethylformamide (DMF).

-

Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise to the stirred solvent under a nitrogen atmosphere. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates ethyl cyanoacetate to form the reactive enolate.

-

Enolate Formation: Slowly add ethyl cyanoacetate dropwise via a syringe. Stir the mixture at room temperature for 1 hour. Causality: This allows for the complete formation of the sodium salt of ethyl cyanoacetate.

-

Alkylation/Cyclization: Add 1,4-dibromobutane dropwise to the reaction mixture. Heat the mixture to 80-90 °C and maintain for several hours, monitoring by TLC. Causality: The enolate performs a nucleophilic attack on one brominated carbon, followed by an intramolecular cyclization to form the five-membered ring. Heating provides the necessary activation energy for the SN2 reactions.

-

Quenching: After the reaction is complete, cool the mixture to room temperature and cautiously quench by slowly adding water to destroy any unreacted NaH.

-

Extraction: Transfer the mixture to a separatory funnel, add water and ethyl acetate. Shake and separate the layers. Extract the aqueous layer two more times with ethyl acetate. Causality: This partitions the organic product into the ethyl acetate layer, removing inorganic salts and DMF into the aqueous layer.

-

Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Causality: The brine wash helps to break emulsions and remove residual water. Na₂SO₄ is a neutral drying agent that removes trace water.

-

Purification: Purify the crude residue by vacuum distillation to yield the final product. Collect the fraction boiling around 118 °C at 18 Torr.[2]

Spectral Characterization (Predictive Analysis)

No public-domain spectra for this compound (CAS 28247-14-5) are currently available. However, a robust interpretation can be made based on the known spectra of its analogs and fundamental principles of spectroscopy.[7]

Infrared (IR) Spectroscopy

An ester-containing molecule is expected to follow the "Rule of Three," exhibiting three strong, characteristic peaks.[8]

-

C≡N Stretch: A sharp, medium-intensity peak is expected in the range of 2240-2260 cm⁻¹ . The α-substitution can slightly shift this from a typical alkyl nitrile.

-

C=O Stretch (Ester): A very strong, sharp peak is anticipated around 1735-1750 cm⁻¹ . This is a highly reliable and clean diagnostic peak for the ester carbonyl.[8]

-

C-O Stretches (Ester): Two distinct, strong peaks are expected between 1000-1300 cm⁻¹ .[8]

-

One will correspond to the C(=O)-O stretch.

-

The other will correspond to the O-CH₂ stretch of the ethyl group.

-

¹H NMR Spectroscopy

The proton NMR spectrum will provide clear confirmation of the structure.

-

Ethyl Group: A characteristic quartet (2H, -O-CH₂ -CH₃) around δ 4.2 ppm and a triplet (3H, -O-CH₂-CH₃ ) around δ 1.3 ppm will be present.

-

Cyclopentane Ring: The 8 protons of the cyclopentane ring will appear as complex multiplets in the aliphatic region, likely between δ 1.6-2.5 ppm . The protons on the carbons adjacent to the quaternary center will be the most deshielded.

¹³C NMR Spectroscopy

The carbon NMR will show 7 distinct signals (assuming no accidental equivalence).

-

C≡N (Nitrile): ~115-120 ppm

-

C=O (Ester): ~168-172 ppm

-

Quaternary Carbon: ~45-55 ppm

-

-O-CH₂- (Ethyl): ~62 ppm

-

Cyclopentane Carbons (3 signals): ~25-40 ppm

-

-CH₃ (Ethyl): ~14 ppm

Mass Spectrometry

Electron Ionization (EI) Mass Spectrometry would likely show a molecular ion peak (M⁺) at m/z = 167. Common fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅, 45 Da) to give a peak at m/z = 122, and loss of the ethyl group (-C₂H₅, 29 Da).

Safety and Handling

This section is based on available safety data for CAS 28247-14-5 and general precautions for handling α-cyanoesters.

GHS Hazard Classification: While a specific, universally adopted GHS classification is not available, related compounds are classified as irritants.[1] Ethyl cyanoacetate, a key reagent, is harmful if swallowed, in contact with skin, or inhaled, and causes serious eye irritation.[9][10] Prudent practice dictates handling this compound with similar precautions.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile rubber gloves. A lab coat is mandatory.

-

Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood.

Handling and Storage:

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist.[1]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage is at 2-8°C.[2] Keep away from strong oxidizing agents and strong bases.[1]

First Aid Measures:

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: Immediately wash with soap and plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

This compound is a specialty chemical with significant potential in synthetic organic chemistry. While detailed characterization data in the public domain remains limited, this guide provides a robust framework for its use. By combining verified physical data with predictive analysis based on well-understood chemical principles and analogous compounds, researchers can confidently handle, synthesize, and characterize this valuable building block. The provided protocols and safety information establish a solid foundation for its incorporation into drug discovery and development workflows.

References

-

CP Lab Safety. Ethyl 1-cyanocyclopentane-1-carboxylate, min 95%, 1 gram. [Online] Available at: [Link]

-

PubChem, National Center for Biotechnology Information. Ethyl cyclopent-1-enecarboxylate. [Online] Available at: [Link]

-

PubChem, National Center for Biotechnology Information. Ethyl 1-cyanocyclopropanecarboxylate. [Online] Available at: [Link]

-

Organic Syntheses. ethyl cyanoacetate. [Online] Available at: [Link]

-

ResearchGate. NMR, mass spectroscopy, IR - finding compound structure. [Online] Available at: [Link]

-

LookChem. Synthesis of Ethyl cyanoacetate. [Online] Available at: [Link]

-

Wikipedia. Ethyl cyanoacetate. [Online] Available at: [Link]

-

Organic Syntheses. ETHYL n-BUTYLCYANOACETATE. [Online] Available at: [Link]

-

YouTube. Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. [Online] Available at: [Link]

-

ERIC. Spectroscopy Data for Undergraduate Teaching. [Online] Available at: [Link]

-

Carl ROTH. Safety Data Sheet: Sodium chloride. [Online] Available at: [Link]

-

Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. [Online] Available at: [Link]

-

University of Calgary. Spectra Problem #7 Solution. [Online] Available at: [Link]

-

NJ.gov. Common Name: ETHYL CYANOACETATE HAZARD SUMMARY. [Online] Available at: [Link]

Sources

- 1. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]

- 2. Ethyl cyclopentanecarboxylate | C8H14O2 | CID 79550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 5453-85-0: ethyl cyclopentanecarboxylate | CymitQuimica [cymitquimica.com]

- 4. 1-CYANOCYCLOBUTANECARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 5. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. nj.gov [nj.gov]

An In-depth Technical Guide to the ¹H NMR Spectral Data of Ethyl 1-cyanocyclopentanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectral data for Ethyl 1-cyanocyclopentanecarboxylate. As a molecule of interest in synthetic chemistry and drug discovery, a thorough understanding of its spectroscopic properties is paramount for its unambiguous identification and characterization. This document moves beyond a simple data report, offering insights into the structural features that govern the observed chemical shifts, multiplicities, and coupling constants.

Molecular Structure and Proton Environments

To comprehend the ¹H NMR spectrum of this compound, a foundational understanding of its molecular architecture is essential. The structure comprises an ethyl ester and a cyano group attached to the same carbon of a cyclopentane ring. This arrangement leads to distinct electronic environments for the various protons in the molecule.

Below is a diagram illustrating the molecular structure with the non-equivalent protons labeled for clarity in the subsequent spectral analysis.

Figure 1. Molecular structure of this compound with non-equivalent proton environments labeled (a-e).

Based on the structure, we can identify five distinct proton environments:

-

Ha: The two methylene protons of the ethyl group.

-

Hb: The four protons on the carbons adjacent (C2 and C5) to the substituted carbon of the cyclopentane ring.

-

Hc: The four protons on the carbons beta (C3 and C4) to the substituted carbon of the cyclopentane ring. Due to the symmetry, the protons on C3 and C4 are chemically equivalent.

-

Hd: This labeling is consolidated into Hc due to symmetry.

-

He: The three methyl protons of the ethyl group.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for this compound in a standard deuterated solvent such as chloroform-d (CDCl₃). These predictions are based on established chemical shift ranges for similar functional groups and spin-spin coupling principles.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Predicted Coupling Constant (J, Hz) |

| He | ~ 1.3 | 3H | Triplet (t) | ~ 7.1 |

| Hc | ~ 1.8 - 2.0 | 4H | Multiplet (m) | - |

| Hb | ~ 2.1 - 2.3 | 4H | Multiplet (m) | - |

| Ha | ~ 4.2 | 2H | Quartet (q) | ~ 7.1 |

In-depth Spectral Interpretation

The Ethyl Group (Ha and He)

The signals for the ethyl group are characteristic and readily identifiable.

-

The Methyl Protons (He): These three protons are expected to appear as a triplet at approximately 1.3 ppm . The triplet multiplicity arises from the coupling with the two adjacent methylene protons (Ha) according to the n+1 rule (2+1=3). The typical coupling constant for free-rotating alkyl chains is around 7.1 Hz.

-

The Methylene Protons (Ha): These two protons are deshielded by the adjacent electronegative oxygen atom of the ester group, causing their signal to appear downfield at around 4.2 ppm . This signal will be a quartet due to coupling with the three neighboring methyl protons (He) (3+1=4). The coupling constant will be identical to that of the methyl triplet, approximately 7.1 Hz .

The Cyclopentane Ring Protons (Hb and Hc)

The protons on the cyclopentane ring present a more complex scenario due to their similar chemical environments and the potential for complex spin-spin coupling.

-

Protons Beta to the Substituents (Hc): These four protons, being further away from the electron-withdrawing cyano and ester groups, are expected to be the most shielded of the ring protons. Their signal is predicted to be a multiplet in the range of 1.8 - 2.0 ppm .

-

Protons Alpha to the Substituents (Hb): These four protons are in closer proximity to the deshielding cyano and ester functionalities. Consequently, their resonance is shifted downfield relative to Hc, appearing as a multiplet around 2.1 - 2.3 ppm . The overlap of signals and complex coupling patterns between the cyclopentane protons often results in broad, less-defined multiplets.

Experimental Protocol for ¹H NMR Data Acquisition

To ensure the acquisition of high-quality and reproducible ¹H NMR data for this compound, the following experimental protocol is recommended. This protocol represents a self-validating system for the accurate characterization of small organic molecules.

Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), to the NMR tube. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual proton peak at ~7.26 ppm, which can serve as an internal reference.

-

Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added to the solvent. TMS provides a sharp singlet at 0.00 ppm.

-

Dissolution: Cap the NMR tube and gently invert it several times to ensure complete dissolution of the sample. If necessary, brief sonication can be employed.

-

Filtering (if necessary): If any particulate matter is observed, filter the solution through a small plug of glass wool into a clean NMR tube.

Instrument Parameters (for a 400 MHz Spectrometer)

-

Spectrometer Frequency: 400 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds. A longer delay ensures complete relaxation of the protons, leading to more accurate integration.

-

Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

-

Spectral Width: A spectral width of 12-16 ppm is generally adequate to cover the entire proton chemical shift range for organic molecules.

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm or the residual solvent peak (CDCl₃) to 7.26 ppm.

-

Integration: Integrate the area under each peak to determine the relative number of protons contributing to each signal.

-

Peak Picking: Identify the chemical shift of each peak and multiplet. For multiplets, determine the coupling constants (J-values) in Hertz (Hz).

The following diagram illustrates the general workflow for NMR data acquisition and analysis.

Figure 2. A generalized workflow for the acquisition and analysis of NMR spectral data.

Predicted ¹³C NMR Spectral Data

A complete spectroscopic characterization also includes ¹³C NMR data. The predicted chemical shifts for the unique carbon atoms in this compound are provided below.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (Ethyl) | ~ 14 |

| -CH₂- (Cyclopentane, C3 & C4) | ~ 25 |

| -CH₂- (Cyclopentane, C2 & C5) | ~ 35 |

| Quaternary C (Cyclopentane, C1) | ~ 45 |

| -CH₂- (Ethyl) | ~ 62 |

| -C≡N | ~ 120 |

| -C=O | ~ 170 |

Conclusion

The ¹H NMR spectrum of this compound is predicted to exhibit characteristic signals for the ethyl group and more complex, overlapping multiplets for the cyclopentane ring protons. The electron-withdrawing nature of the ester and cyano groups significantly influences the chemical shifts of the adjacent protons, providing valuable information about the molecular structure. By following a robust experimental protocol, researchers can obtain high-quality NMR data for the unambiguous identification and characterization of this compound, which is crucial for its application in research and development.

References

While a specific experimental spectrum for this compound was not found in the initial literature search, the predictions and interpretations provided in this guide are based on well-established principles of NMR spectroscopy. For further reading on the typical chemical shifts and coupling constants of related functional groups, the following authoritative sources are recommended:

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer-Verlag Berlin Heidelberg.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons, Inc.

-

SDBSWeb: Integrated Spectral Data Base System for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of Ethyl 1-cyanocyclopentanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-cyanocyclopentanecarboxylate is a bifunctional molecule incorporating a nitrile and an ester group on a quaternary carbon within a cyclopentane ring. This unique structural arrangement makes it a valuable building block in organic synthesis, particularly in the construction of complex cyclic systems and pharmacologically active molecules. Accurate structural elucidation is paramount in the development of novel chemical entities, and Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹³C NMR, provides a direct, non-destructive method for mapping the carbon skeleton. This guide offers a detailed analysis of the ¹³C NMR chemical shifts of this compound, grounded in fundamental principles and supported by experimental data. We will explore the rationale behind the observed chemical shifts, provide a robust experimental protocol for data acquisition, and present the data in a clear, accessible format.

Molecular Structure and Carbon Environment Analysis

The structure of this compound presents eight unique carbon environments, which will each give rise to a distinct signal in the ¹³C NMR spectrum. The key to interpreting the spectrum lies in understanding how the electronic environment of each carbon atom, influenced by factors such as hybridization, electronegativity of neighboring atoms, and steric effects, dictates its resonance frequency (chemical shift).

Molecular Structure and Atom Numbering

Caption: A standardized workflow for obtaining a high-quality ¹³C NMR spectrum.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 20-50 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for non-polar to moderately polar organic molecules and its deuterium signal is used for field-frequency locking.

-

Add a small amount of tetramethylsilane (TMS) to serve as an internal chemical shift reference (δ = 0.0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrumental Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. This ensures the stability of the magnetic field during the experiment.

-

Tune and match the ¹³C probe to the correct frequency to maximize sensitivity.

-

Perform automated or manual shimming of the magnetic field to achieve high homogeneity, which results in sharp, symmetrical peaks.

-

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse program such as zgpg30 is recommended. [1]This program uses a 30° pulse angle and proton decoupling during acquisition to simplify the spectrum to singlets and enhance signal-to-noise via the Nuclear Overhauser Effect (NOE). [1][2] * Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope (~1.1%), a sufficient number of scans (typically 1024 or more for a sample of this concentration) is required to achieve an adequate signal-to-noise ratio. [3] * Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally sufficient for protonated carbons. Quaternary carbons, like C1 and C7, have longer relaxation times, and a longer delay may be needed for accurate quantitative analysis, though it is often not necessary for routine structural confirmation. [4] * Acquisition Time (AQ): An acquisition time of around 1 second is a good starting point to ensure good digital resolution. [1]

-

-

Data Processing:

-

Apply an exponential multiplication function with a line broadening factor of 1-2 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

-

Perform a Fourier transform to convert the time-domain FID signal into the frequency-domain spectrum.

-

Carefully phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm.

-

Use the software's peak picking function to identify the chemical shift of each signal.

-

Conclusion

The ¹³C NMR spectrum of this compound provides a definitive fingerprint of its carbon framework. The chemical shifts are highly informative, with the downfield signals of the carbonyl and nitrile carbons serving as key identifiers for these functional groups. The symmetry of the cyclopentane ring is readily apparent, and the shifts of the ethyl group carbons are consistent with established values. By following a robust experimental protocol, researchers can reliably obtain and interpret the ¹³C NMR spectrum of this compound, a critical step in quality control, reaction monitoring, and the structural verification of more complex derivatives in drug discovery and development pipelines.

References

-

CASPRE - ¹³C NMR Predictor. (n.d.). Retrieved January 6, 2026, from [Link]

- Kwon, Y., et al. (2020). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. The Morganton Scientific.

-

Taylor & Francis. (n.d.). ¹³C NMR chemical shift prediction of diverse chemical compounds. Retrieved January 6, 2026, from [Link]

- ACS Publications. (2017). Development of a ¹³C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. The Journal of Organic Chemistry.

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier Science.

-

Mestrelab Research. (2024). Chemical shift prediction in ¹³C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Retrieved January 6, 2026, from [Link]

-

Balci, M. (n.d.). Basic 1h- And 13c-NMR Spectroscopy. Retrieved January 6, 2026, from [Link]

-

Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved January 6, 2026, from [Link]

-

Chemistry LibreTexts. (2021). 6.8: Principles of ¹³C NMR Spectroscopy. Retrieved January 6, 2026, from [Link]

-

KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy. In Organic Chemistry I. Retrieved January 6, 2026, from [Link]

-

Unknown. (n.d.). ¹³C NMR spectroscopy • Chemical shift. Retrieved January 6, 2026, from [Link]

-

Unknown. (n.d.). 13-C NMR Protocol for beginners AV-400. Retrieved January 6, 2026, from [Link]

-

University of Wisconsin-Madison Chemistry Department. (2020). Optimized Default ¹³C Parameters. Retrieved January 6, 2026, from [Link]

-

University of Oxford Chemistry Research Laboratory. (n.d.). A User Guide to Modern NMR Experiments. Retrieved January 6, 2026, from [Link]

-

Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved January 6, 2026, from [Link]

-

Unknown. (n.d.). NMR Experiments Guide. Retrieved January 6, 2026, from [Link]

- Unknown. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra.

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved January 6, 2026, from [Link]

-

Reich, H. J. (n.d.). ¹³C NMR Chemical Shifts. In Organic Chemistry Data. Retrieved January 6, 2026, from [Link]

- National Institutes of Health. (2005).

-

SpectraBase. (n.d.). alpha-cyano-delta1,square-cyclopentaneacetic acid, ethyl ester. Retrieved January 6, 2026, from [Link]

-

Oregon State University. (n.d.). ¹³C NMR Chemical Shifts. Retrieved January 6, 2026, from [Link]

-

eCampusOntario Pressbooks. (n.d.). 29.10 ¹³C NMR Spectroscopy. In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved January 6, 2026, from [Link]

Sources

Interpreting the FTIR Spectrum of Ethyl 1-cyanocyclopentanecarboxylate: A Technical Guide

Abstract: This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of Ethyl 1-cyanocyclopentanecarboxylate. Aimed at researchers, scientists, and drug development professionals, this document outlines the theoretical underpinnings, experimental best practices, and detailed spectral interpretation required for the structural confirmation of this bifunctional molecule. By correlating specific vibrational modes to the ester, nitrile, and cyclopentane moieties, this guide serves as a practical reference for compound verification and quality control in a laboratory setting.

Introduction: The Role of FTIR in Structural Elucidation

In the landscape of pharmaceutical and chemical synthesis, the unambiguous confirmation of a molecule's structure is a cornerstone of quality, safety, and efficacy. Among the arsenal of analytical techniques, Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative method for identifying the functional groups present in a sample. The technique is predicated on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations, resulting in a unique spectral "fingerprint."

This guide focuses on this compound, a molecule that presents three distinct functional regions for analysis: an ester, a nitrile, and a saturated carbocyclic ring. The interpretation of its FTIR spectrum allows for a definitive confirmation that these components have been correctly assembled into the target structure.

Molecular Structure Overview

To effectively interpret the FTIR spectrum, one must first deconstruct the molecule into its constituent parts, as each will give rise to characteristic absorption bands.

-

Ester Group (-COOEt): This group is characterized by a strong carbonyl (C=O) stretch and two distinct carbon-oxygen (C-O) single bond stretches.

-

Nitrile Group (-C≡N): The carbon-nitrogen triple bond provides a sharp and intense absorption in a region of the spectrum that is typically uncongested, making it an excellent diagnostic peak.

-

Cyclopentane Ring and Ethyl Group (Aliphatic C-H): The saturated hydrocarbon portions of the molecule will produce characteristic C-H stretching and bending vibrations.

Experimental Protocol: Best Practices for High-Fidelity Spectrum Acquisition

The quality of an FTIR spectrum is fundamentally dependent on the methodology used for its acquisition. As a Senior Application Scientist, my recommendation for a liquid sample like this compound is Attenuated Total Reflectance (ATR)-FTIR, chosen for its minimal sample preparation and high reproducibility.[1]

Protocol: Acquiring an ATR-FTIR Spectrum

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its internal diagnostic checks. The ATR accessory, typically equipped with a diamond or zinc selenide crystal, should be securely installed.

-

Background Spectrum Acquisition: This is a critical self-validating step.

-

Clean the ATR crystal surface meticulously with a lint-free wipe dampened with a volatile solvent (e.g., isopropanol) and allow it to dry completely.[2]

-

Run a background scan. This captures the spectral signature of the ambient atmosphere (CO₂ and H₂O) and the crystal itself, which will be subtracted from the sample spectrum.[3]

-

-

Sample Analysis:

-

Using a clean pipette, place a single drop of this compound onto the center of the ATR crystal, ensuring the entire surface is covered.[2]

-

If the sample is sufficiently non-volatile, no further preparation is needed. For solids or powders, a pressure clamp would be used to ensure firm contact.[1]

-

Initiate the sample scan. For routine analysis, co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ is typically sufficient to achieve a high signal-to-noise ratio.

-

-

Data Processing and Cleaning:

-

The software automatically ratios the sample interferogram against the background to produce the final spectrum in units of absorbance or transmittance.[3]

-

After analysis, clean the crystal surface thoroughly as described in step 2 to prevent cross-contamination.

-

In-Depth Spectral Analysis

The FTIR spectrum is typically divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).[4]

The Functional Group Region (4000–1500 cm⁻¹)

This region is where the most identifiable stretching vibrations for key functional groups appear.

-

Aliphatic C-H Stretching (approx. 3000-2850 cm⁻¹): The spectrum will exhibit multiple sharp peaks just below 3000 cm⁻¹. These are characteristic of the sp³-hybridized C-H bonds in the cyclopentane ring and the ethyl group.[5][6] The symmetric and asymmetric stretching modes of the methylene (-CH₂-) and methyl (-CH₃) groups contribute to this cluster of absorptions. For cyclopentane derivatives, these peaks are typically found around 2950 and 2870 cm⁻¹.[7][8]

-

Nitrile C≡N Stretching (approx. 2260-2220 cm⁻¹): A sharp, medium-to-strong intensity peak in this region is the definitive signature of the nitrile functional group.[9][10] Saturated (aliphatic) nitriles typically absorb between 2260-2240 cm⁻¹.[9][11] Its position in a relatively "quiet" part of the spectrum makes it an unambiguous marker for the presence of the cyano group.[11]

-

Ester C=O Stretching (approx. 1750-1735 cm⁻¹): The carbonyl stretch of the ester is one of the most prominent features in the spectrum, appearing as a very strong, sharp absorption band. For a saturated aliphatic ester like this one, the peak is expected in the 1750-1735 cm⁻¹ range.[12][13] The high intensity is due to the large change in dipole moment during the stretching vibration.[14]

The Fingerprint Region (1500–400 cm⁻¹)

This region contains a complex series of absorptions arising from bending vibrations and C-C and C-O single bond stretches. While difficult to assign individually, the overall pattern is unique to the molecule.[4]

-

Aliphatic C-H Bending (approx. 1470-1375 cm⁻¹): Methylene (-CH₂-) scissoring vibrations from the cyclopentane ring and ethyl group are expected around 1465 cm⁻¹.[6][7] A weaker bending vibration for the methyl (-CH₃) group should appear near 1375 cm⁻¹.

-

Ester C-O Stretches (approx. 1300-1000 cm⁻¹): Esters are characterized by two distinct C-O stretching bands.[13][14]

-

The acyl-oxygen (C(=O)-O) stretch typically appears as a strong band around 1300-1150 cm⁻¹.

-

The alkyl-oxygen (O-CH₂) stretch appears as another strong band, usually between 1150-1000 cm⁻¹. The presence of these two strong bands, in conjunction with the C=O stretch, confirms the ester functional group.[12][14]

-

Data Synthesis and Visualization

To consolidate the interpretation, the expected vibrational frequencies and their corresponding molecular motions are summarized below.

Table 1: Summary of Key FTIR Absorption Bands for this compound

| Expected Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 2960-2850 | Aliphatic C-H | C-H Stretch | Strong |

| 2260-2240 | Nitrile (-C≡N) | C≡N Stretch | Medium-Strong, Sharp |

| 1750-1735 | Ester (C=O) | C=O Stretch | Very Strong, Sharp |

| 1470-1450 | Aliphatic C-H | -CH₂- Bend (Scissoring) | Medium |

| 1300-1150 | Ester (C-O) | Acyl-Oxygen Stretch | Strong |

| 1150-1000 | Ester (C-O) | Alkyl-Oxygen Stretch | Strong |

To visually connect the molecular structure to its spectral features, the following diagram illustrates the key functional groups and their characteristic absorption regions.

Caption: Correlation of functional groups in this compound to their IR absorptions.

Conclusion

The FTIR spectrum of this compound provides a clear and definitive confirmation of its molecular structure. The presence of a strong, sharp peak around 1740 cm⁻¹ (C=O stretch), two strong peaks in the 1300-1000 cm⁻¹ region (C-O stretches), a sharp peak near 2240 cm⁻¹ (C≡N stretch), and multiple peaks in the 3000-2850 cm⁻¹ range (C-H stretches) collectively validates the successful synthesis of the target molecule. This analytical guide provides the necessary framework for researchers to confidently use FTIR spectroscopy for the routine identification and quality assessment of this and structurally related compounds.

References

-

Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Bernstein, M. P., Sandford, S. A., & Allamandola, L. J. (1996). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 472(2), 127. [Link]

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]

-

Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

-

Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

-

Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

-

UCI Aerosol Photochemistry Group. (2014, June 17). Fourier Transform Infrared Spectroscopy. [Link]

-

UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]

-

University of Florida. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclopentane. [Link]

-

Durig, J. R., & Wertz, D. W. (1968). Vibrational Spectra and Structure of Small‐Ring Compounds. X. Spectroscopic Evidence for Pseudorotation in Cyclopentane. The Journal of Chemical Physics, 49(5), 2118-2124. [Link]

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

-

Chemistry LibreTexts. (2023, August 29). ATR-FTIR. [Link]

-

Laane, J., & Ocola, E. J. (2011). Vibrational Spectra and Structure of Cyclopentane and its Isotopomers. The Journal of Physical Chemistry A, 115(34), 9583-9594. [Link]

-

Coblentz, W. W. (1944). Infrared absorption spectra of cyclo-hydrocarbons. Journal of Research of the National Bureau of Standards, 33(1), 71-79. [Link]

-

Kartha, V. B., Mantsch, H. H., & Jones, R. N. (1973). The vibrational analysis of cyclopentanone. Canadian Journal of Chemistry, 51(11), 1749-1761. [Link]

-

Mansour, M. A. (n.d.). The features of IR spectrum. [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

-

University of British Columbia. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]

Sources

- 1. agilent.com [agilent.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. infrared spectrum of cyclopentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. scribd.com [scribd.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. rockymountainlabs.com [rockymountainlabs.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. spectroscopyonline.com [spectroscopyonline.com]

A Technical Guide to the IUPAC Nomenclature of Ethyl 1-cyanocyclopentanecarboxylate

Introduction: The Imperative of Unambiguous Chemical Nomenclature

In the fields of chemical research and pharmaceutical development, precision is paramount. The structural complexity of novel chemical entities demands a universal, rule-based language that ensures a molecule is identified by one unambiguous name. The International Union of Pure and Applied Chemistry (IUPAC) provides this systematic framework, eliminating the potential for costly and dangerous errors arising from trivial or ambiguous naming conventions.

This guide provides an in-depth analysis of the IUPAC nomenclature for a multifunctional cyclic compound: Ethyl 1-cyanocyclopentanecarboxylate. By deconstructing its name, we will explore the core principles of functional group priority, the specific rules for naming cyclic esters and nitriles, and the logical hierarchy that governs the assembly of the final, systematic name. Understanding this process is not merely an academic exercise; it is a foundational skill for clear communication, accurate database searching, and regulatory compliance.

Structural Analysis of the Target Molecule

Before applying IUPAC rules, we must first identify the constituent parts of the molecule.

-

Parent Structure: A five-membered saturated hydrocarbon ring (a cyclopentane ring).

-

Functional Groups:

-

An ester group (-COOR'), where the alkyl portion (R') is an ethyl group (-CH₂CH₃).

-

A nitrile group (-C≡N), also referred to as a cyano group.

-

-

Substitution Pattern: Both the ester and nitrile functional groups are attached to the same carbon atom (a quaternary carbon) of the cyclopentane ring.

Core Principles of IUPAC Nomenclature for Multifunctional Compounds

The naming of a compound with multiple functional groups is governed by a strict hierarchy. The process is not arbitrary but follows a logical sequence to identify the principal chemical characteristics of the molecule.

The Principle of the Principal Functional Group

When a molecule contains more than one functional group, one group is designated as the "principal functional group." This group dictates the suffix of the molecule's name, while all other functional groups are treated as substituents and are indicated by prefixes.[1] The selection of the principal group is based on a pre-defined order of priority.[2]

For the compound , the two relevant functional groups are the ester and the nitrile.

| Priority | Functional Group | Suffix (as Principal Group) | Prefix (as Substituent) |

| Higher | Ester (-COOR) | -oate or -carboxylate | alkoxycarbonyl- |

| Lower | Nitrile (-C≡N) | -nitrile or -carbonitrile | cyano- |

| Table 1: Simplified IUPAC Priority Order for Relevant Functional Groups.[3][4] |

Based on this established hierarchy, the ester is the principal functional group , and the nitrile is treated as a substituent.[5] This is the single most critical decision in the naming process, as it determines the fundamental class of the compound. The causality behind this priority is rooted in the oxidation state of the carbon atom in the functional group; carboxylic acids and their derivatives (like esters) are considered to have higher priority than nitriles.

Nomenclature of Cyclic Systems with Attached Principal Groups

A special nomenclature is required when a principal functional group containing a carbon atom is attached directly to a cyclic structure.[6]

-

The "-carboxylate" Suffix: When an ester group is attached to a ring, the name is formed by stating the name of the alkyl group (from the alcohol part), followed by the name of the ring, and ending with the suffix "-carboxylate".[7] This suffix signifies that the entire -COO- group is attached to the ring. The carbon atom of the ring to which the ester is attached is designated as locant 1.[6]

-

The "-carbonitrile" Suffix: Similarly, if the nitrile were the principal functional group attached to a ring, the suffix "-carbonitrile" would be appended to the name of the cycloalkane.[8][9]

This system is employed because the carbon atom of the functional group is not part of the ring itself and therefore cannot be numbered within the cyclic chain.

Systematic Protocol for Deriving the IUPAC Name

The following step-by-step methodology provides a self-validating system for determining the correct IUPAC name for this compound.

Step 1: Identify the Parent Structure and All Functional Groups.

-

Parent Structure: Cyclopentane.

-

Functional Groups: Ester (-COOCH₂CH₃) and Nitrile (-C≡N).

Step 2: Determine the Principal Functional Group.

Step 3: Name the Cation (Alkyl) Portion of the Ester.

-

The alkyl group attached to the oxygen atom of the ester is derived from ethanol.

Step 4: Name the Parent Acid Portion, Including the Ring.

-

The principal functional group (ester) is attached to a cyclopentane ring.

-

According to the rules for cyclic systems, the suffix "-carboxylate" is used.[6][7]

-

Parent Acid Name: cyclopentanecarboxylate.

Step 5: Identify and Name the Substituents.

-

The nitrile group (-C≡N) is the only other substituent.

Step 6: Number the Parent Ring.

-

The carbon atom of the ring that is attached to the principal functional group is assigned the number 1.[6]

-

Therefore, both the carboxylate group and the cyano group are at the C1 position.

Step 7: Assemble the Full IUPAC Name.

-

Combine the parts in the correct order: (Alkyl name) (Substituent with locant) (Parent ring + Suffix).

-

The structure is: Ethyl + 1-cyano + cyclopentanecarboxylate .

Final IUPAC Name: This compound

Visualization of the Nomenclature Decision Workflow

The logical process detailed above can be represented as a decision-making flowchart, ensuring a reproducible and error-free outcome.

Caption: Decision workflow for the systematic IUPAC naming of the target molecule.

Conclusion

The systematic name This compound is derived from a logical application of established IUPAC nomenclature rules. The key decisions involve correctly identifying the principal functional group (ester), applying the specific "-carboxylate" suffix for a cyclic ester, and treating the lower-priority nitrile group as a "cyano-" substituent. For professionals in research and drug development, mastering this systematic approach ensures that chemical structures are communicated with absolute clarity, safeguarding the integrity of scientific data and collaboration.

References

- 1. 2.4 IUPAC Naming of Organic Compounds with Functional Groups – Organic Chemistry I [kpu.pressbooks.pub]

- 2. medlifemastery.com [medlifemastery.com]

- 3. youtube.com [youtube.com]

- 4. egpat.com [egpat.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. websites.nku.edu [websites.nku.edu]

- 7. Naming Esters - Chemistry Steps [chemistrysteps.com]

- 8. Naming Nitriles - Chemistry Steps [chemistrysteps.com]

- 9. Video: Nomenclature of Carboxylic Acid Derivatives: Amides and Nitriles [jove.com]

- 10. 25.5 Esters – Structure, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 11. oit.edu [oit.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Thermochemical Properties of Cyanocyclopentane Derivatives

Foreword for the Modern Researcher